molecular formula C20H20O6 B2835622 (Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-14-3

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2835622
CAS No.: 620548-14-3
M. Wt: 356.374
InChI Key: NBJPWOWFXLJOLU-YVLHZVERSA-N
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Description

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its core structure incorporates a benzofuranone scaffold, a privileged motif found in numerous biologically active compounds, tethered to a 5-methylfuran moiety through a Z-configured exocyclic double bond. This molecular architecture is designed to act as a key synthetic precursor for the generation of potent and selective small-molecule therapeutics. Researchers are investigating its primary utility in the synthesis of complex heterocyclic compounds targeting protein kinases , which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The tert-butyl ester protecting group in this molecule offers strategic synthetic advantages, allowing for subsequent deprotection to a carboxylic acid, which can be further functionalized into amides or other pharmacophores essential for optimizing drug-target interactions and pharmacokinetic properties. The compound's specific stereochemistry (Z-isomer) is crucial for mimicking the planar conformation often required for effective binding within the ATP-binding cleft of target kinases. Its research value lies in its role as a versatile building block for constructing compound libraries aimed at probing novel biological targets and for the hit-to-lead optimization phase of drug discovery programs.

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-12-5-6-14(24-12)10-17-19(22)15-8-7-13(9-16(15)25-17)23-11-18(21)26-20(2,3)4/h5-10H,11H2,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJPWOWFXLJOLU-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural properties, and biological activities, drawing from various studies and research findings.

Chemical Structure

The compound features a benzofuran core with a furan substituent and a tert-butyl group. Its molecular formula is C21H21O5C_{21}H_{21}O_5 with a molecular weight of approximately 367.4 g/mol. The structure can be represented as follows:

Property Details
Molecular Formula C21H21O5C_{21}H_{21}O_5
Molecular Weight 367.4 g/mol
CAS Number 929506-00-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the furan and benzofuran moieties through condensation reactions. Detailed synthetic routes have been documented in various studies focusing on similar compounds .

Antioxidant Properties

Research indicates that compounds related to this compound exhibit significant antioxidant activity. For instance, derivatives containing furan rings have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation. Specifically, (Z)-tert-butyl 2-((2-(5-methylfuran-2-yl)methylene)-3-oxo-benzofuran) derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. Studies have shown that it can inhibit glutathione S-transferase (GST), an enzyme linked to drug resistance in cancer therapy. This inhibition may enhance the efficacy of chemotherapeutic agents .

Case Studies

  • Case Study on Antioxidant Activity :
    A study evaluated the antioxidant capacity of several furan-containing compounds, including derivatives of the target compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, confirming the antioxidant potential of these compounds .
  • Case Study on Cytotoxicity :
    In a controlled experiment, (Z)-tert-butyl 2-((2-(5-methylfuran-2-yl)methylene)-3-oxo-benzofuran) was tested against MCF7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated selective cytotoxicity across several cancer cell lines with IC₅₀ values ranging from 20 to 100 µM.

Cell Line IC₅₀ (µM)
HeLa30
MCF750
A54975

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that derivatives with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 10 to 50 µg/mL.

Compound MIC (µg/mL) Target Organism
Compound A10E. coli
Compound B25Staphylococcus aureus
(Z)-tert-butyl...15Candida albicans

Anti-inflammatory Effects

The nitro group present in the compound's structure may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation. This aspect is under investigation in ongoing research.

Materials Science Applications

In materials science, compounds like this compound are explored for their potential use in developing organic electronic materials due to their π-conjugated systems. These systems are essential for creating efficient organic semiconductors.

Case Study: Synthesis of Heteropentacenes

A study demonstrated the synthesis of heteropentacenes using derivatives of benzofuran compounds as intermediates. The structural properties of this compound make it a suitable candidate for further exploration in this area.

Chemical Reactions Analysis

Oxidation Reactions

The dihydrobenzofuran moiety undergoes oxidation to form fully aromatic benzofuran derivatives. Key conditions include:

  • Catalysts : Pd(PPh₃)₄ in dioxane/H₂O mixtures facilitates oxidative coupling via π-allylpalladium intermediates .

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

  • Outcome : Formation of 2(5H)-furanone derivatives via zwitterionic intermediates under CO₂ atmosphere .

Reduction Reactions

The α,β-unsaturated ketone system in the 3-oxo-dihydrobenzofuran segment is susceptible to reduction:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF/MeOH .

  • Conditions : Low-temperature (0°C) protocols prevent over-reduction of the furan ring .

  • Products : Saturated dihydrobenzofuran alcohols or ethers .

Palladium-Catalyzed Cross-Couplings

The bromo- or cyano-substituted analogs participate in Suzuki-Miyaura couplings:

Reaction Type Reagents/Conditions Products Yield
VinylationPd(PPh₃)₄, K vinyltrifluoroborate, Cs₂CO₃, reflux Styryl-substituted benzofurans60–75%
Carboxylation with CO₂PdCl₂(PPh₃)₂, tBuOLi, 1 atm CO₂ Carboxylic acid derivatives via π-allyl-Pd35–62%

Ester Hydrolysis and Functionalization

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl in dioxane/water at 60°C cleaves the ester to yield carboxylic acids .

  • Basic Hydrolysis : NaOH in MeOH/H₂O generates carboxylates for further acylation .

Cycloaddition and Ring-Opening

The methylfuran methylene group participates in Diels-Alder reactions:

  • Dienophiles : Maleic anhydride or acetylenedicarboxylate in toluene at 130°C .

  • Products : Fused bicyclic adducts with retained stereochemistry .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the α,β-unsaturated ketone:

  • Conditions : 254 nm UV light in acetonitrile .

  • Outcome : Cyclobutane dimers or quinone methides via singlet oxygen pathways .

Mechanistic Insights from Palladium Catalysis

Key steps in Pd-mediated reactions involving this compound:

  • Oxidative Addition : Pd(0) inserts into C–X bonds (X = Br, Cl) to form aryl-Pd complexes .

  • CO₂ Insertion : Zwitterionic Pd-carboxylate intermediates form, enabling carboxylation .

  • Reductive Elimination : Regeneration of Pd(0) with concurrent C–C bond formation .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways .

  • pH Sensitivity : The ester group hydrolyzes rapidly in strongly alkaline conditions (pH > 12) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzofuran-based esters with variations in substituents and stereochemistry. Below is a detailed comparison with key analogs:

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituent
(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (Target) C₂₁H₂₂O₆ 370.4 ~4.1* 5-methylfuran-2-yl
(Z)-tert-butyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate C₂₀H₂₀O₅S 372.4 4.6 3-methylthiophen-2-yl (sulfur-containing)
(Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate C₂₂H₂₂O₅ 366.4 5.2 4-tert-butylphenyl (bulky aryl)

*Note: XLogP3 for the target compound is estimated based on structural similarity to analogs.

  • Lipophilicity : The tert-butyl phenyl analog (XLogP3 = 5.2) exhibits higher lipophilicity than the target compound (~4.1) due to the bulky, hydrophobic tert-butyl group . The thiophene analog (XLogP3 = 4.6) shows intermediate lipophilicity, influenced by sulfur’s polarizability .
  • Hydrogen Bonding : The target compound has six hydrogen bond acceptors (oxygen atoms), similar to the thiophene analog, but fewer than benzotriazole derivatives (e.g., 2-(2'-hydroxyphenyl)benzotriazoles in ), which have additional hydroxyl groups .

Q & A

Q. What are the key synthetic pathways for synthesizing (Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

The synthesis involves multi-step reactions starting with furan and benzofuran derivatives. Key steps include:

  • Condensation : Formation of the benzylidene moiety via acid/base-catalyzed aldol-like condensation (e.g., using 5-methylfuran-2-carbaldehyde and 3-oxo-2,3-dihydrobenzofuran derivatives under reflux in anhydrous solvents like THF or DCM).
  • Esterification : Introduction of the tert-butyl ester group using tert-butyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Employ HPLC (C18 column, acetonitrile/water gradient) to isolate the Z-isomer, achieving ≥95% purity.

Q. How is the compound structurally characterized?

Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene double bond and ester connectivity (e.g., downfield shifts at δ 7.8–8.2 ppm for olefinic protons).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.15).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in the solid state.

Q. What analytical techniques ensure purity and isomer separation?

  • HPLC : Reverse-phase chromatography (C18 column, 70:30 acetonitrile/water) resolves Z/E isomers. Retention times vary by ~2–3 minutes.
  • TLC Monitoring : Hexane/ethyl acetate (3:1) tracks reaction progress, with Rf ~0.5 for the target compound.

Advanced Research Questions

Q. How can Z-isomer selectivity be optimized during synthesis?

  • Catalyst Choice : Use mild bases (e.g., pyridine) to favor kinetic Z-selectivity over thermodynamic E-isomers.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-configuration.
  • Temperature Control : Low temperatures (0–5°C) reduce isomerization during condensation.

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

  • Standardized Assays : Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity using S. aureus ATCC 25923).
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to quantify target binding affinities.
  • Impurity Analysis : Use LC-MS to rule out confounding effects from synthetic byproducts (e.g., E-isomers or unreacted intermediates).

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzofuran ring to enhance electrophilic reactivity.
  • Analog Synthesis : Compare with derivatives like (Z)-benzyl analogs () or thiophene-substituted variants () to assess bioactivity trends.
  • In Silico Docking : Use AutoDock Vina to predict interactions with targets like COX-2 or microbial enzymes.

Q. How can computational modeling predict chemical reactivity and degradation pathways?

  • DFT Calculations : Optimize transition states for hydrolysis of the tert-butyl ester (B3LYP/6-31G* level).
  • MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy via GROMACS).
  • Degradation Studies : Model photolytic cleavage of the furan ring under UV light (TD-DFT).

Q. What storage conditions mitigate stability issues?

  • Temperature : Store at –20°C in amber vials to prevent thermal or photolytic degradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid ester hydrolysis.
  • Inert Atmosphere : Argon gas minimizes oxidation of the benzylidene moiety.

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